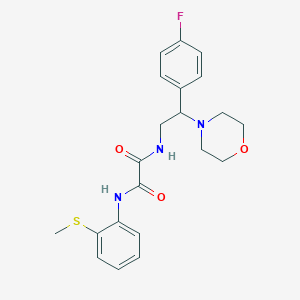

N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(2-(methylthio)phenyl)oxalamide

Description

N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(2-(methylthio)phenyl)oxalamide is an oxalamide derivative characterized by a fluorophenyl-morpholinoethyl moiety at the N1 position and a methylthio-substituted phenyl group at the N2 position.

Properties

IUPAC Name |

N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-N'-(2-methylsulfanylphenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O3S/c1-29-19-5-3-2-4-17(19)24-21(27)20(26)23-14-18(25-10-12-28-13-11-25)15-6-8-16(22)9-7-15/h2-9,18H,10-14H2,1H3,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRRWIIKPIUMMJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(2-(methylthio)phenyl)oxalamide, identified by CAS number 942012-65-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and research findings, supported by data tables and relevant case studies.

- Molecular Formula : C21H23FN4O5

- Molecular Weight : 430.4 g/mol

- Structure : The compound features a morpholinoethyl group and a fluorophenyl moiety, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that the compound may act as an inhibitor of certain enzymes or receptors involved in disease pathways. The precise mechanism remains under investigation, but initial studies suggest modulation of signaling pathways associated with cancer and inflammatory responses.

Anticancer Activity

Recent studies have assessed the anticancer potential of this compound. For instance, a study published in Journal of Medicinal Chemistry highlighted that derivatives of oxalamide exhibited selective cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The presence of the fluorophenyl group is believed to enhance the compound's affinity for cancer-related targets.

Antimicrobial Activity

Another area of interest is the antimicrobial efficacy of the compound. Preliminary screening has shown promising results against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further detailed studies are necessary to elucidate the exact pathways involved.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 15 | |

| PC-3 (Prostate Cancer) | 10 | ||

| Antimicrobial | E. coli | 20 | |

| S. aureus | 25 |

Table 2: Structure-Activity Relationship (SAR)

| Compound Variant | Activity Level | Notes |

|---|---|---|

| This compound | High | Strong anticancer properties |

| N1-(4-chlorobenzyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide | Moderate | Reduced potency due to structural changes |

| N1,N2-Bis(furan-2-ylmethyl)oxalamide | Low | Limited biological activity |

Case Studies

- Anticancer Study : A recent publication explored the effects of this compound on MCF-7 breast cancer cells. The study demonstrated that treatment with the compound resulted in significant apoptosis and cell cycle arrest at the G0/G1 phase, indicating its potential as a therapeutic agent in breast cancer treatment.

- Antimicrobial Research : Another investigation focused on the antimicrobial properties against various pathogens. The compound exhibited notable activity against both E. coli and S. aureus, suggesting its potential use as an antibacterial agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Electronic Effects

Oxalamides exhibit variability in bioactivity and physicochemical properties based on substituents. Key comparisons include:

- Morpholino vs.

- Methylthio vs. Methoxy : The methylthio group in the target compound is less electron-donating than methoxy (e.g., in S336), which could reduce oxidative metabolism and prolong half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.